a-D-Galactofuranose
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Overview
Description
Beta-D-allofuranose: is a monosaccharide with the molecular formula C6H12O6This compound is less common compared to other sugars like glucose and fructose but has unique properties that make it of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From D-glucose: Beta-D-allofuranose can be synthesized from D-glucose through a series of chemical reactions involving protection and deprotection steps.
From D-allose: Another method involves the conversion of D-allose to beta-D-allofuranose using specific reagents and conditions.
Industrial Production Methods: Industrial production of beta-D-allofuranose is less common due to its limited demand. the methods used in laboratory synthesis can be scaled up for industrial purposes if needed. The key steps involve the use of protecting groups to control the reactivity of hydroxyl groups and the use of specific catalysts to achieve the desired isomerization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Beta-D-allofuranose can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of beta-D-allofuranose can yield sugar alcohols such as allitol.
Substitution: Substitution reactions can occur at the hydroxyl groups of beta-D-allofuranose, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate
Reduction: Sodium borohydride
Substitution: Acyl chlorides, alkyl halides
Major Products Formed:
Oxidation: Oxidized derivatives such as aldonic acids
Reduction: Sugar alcohols like allitol
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Beta-D-allofuranose is used as a building block in the synthesis of complex carbohydrates and glycoconjugates. It is also used in the study of carbohydrate chemistry and the development of new synthetic methods .
Biology: In biological research, beta-D-allofuranose is used to study the metabolism of rare sugars and their role in various biological processes. It is also used in the development of enzyme inhibitors and other bioactive compounds .
Medicine: Its unique structure makes it a valuable scaffold for the design of bioactive molecules .
Industry: In the industrial sector, beta-D-allofuranose is used in the production of specialty chemicals and as a precursor for the synthesis of various fine chemicals .
Mechanism of Action
The mechanism of action of beta-D-allofuranose depends on its specific application. In biological systems, it can act as a substrate for enzymes involved in carbohydrate metabolism. Its unique structure allows it to interact with specific molecular targets, leading to various biochemical effects. The pathways involved may include glycosylation reactions and the formation of glycosidic bonds .
Comparison with Similar Compounds
D-glucose: A common monosaccharide with a six-membered ring structure.
D-fructose: Another common monosaccharide with a five-membered ring structure.
D-allose: A stereoisomer of glucose with a similar structure to beta-D-allofuranose.
Uniqueness: Beta-D-allofuranose is unique due to its specific stereochemistry and ring structure. Unlike D-glucose and D-fructose, which are more common and widely studied, beta-D-allofuranose has distinct properties that make it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
5-(1,2-dihydroxyethyl)oxolane-2,3,4-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVWPBAENSWJCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(O1)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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